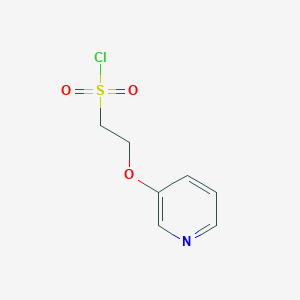

2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride

Description

2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a pyridine-3-yloxy substituent attached to an ethane sulfonyl chloride backbone. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for introducing sulfonamide groups or acting as electrophiles in nucleophilic substitutions .

Properties

Molecular Formula |

C7H8ClNO3S |

|---|---|

Molecular Weight |

221.66 g/mol |

IUPAC Name |

2-pyridin-3-yloxyethanesulfonyl chloride |

InChI |

InChI=1S/C7H8ClNO3S/c8-13(10,11)5-4-12-7-2-1-3-9-6-7/h1-3,6H,4-5H2 |

InChI Key |

FHBVCTIPTVBMSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)OCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride typically involves the reaction of pyridine-3-ol with ethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be substituted by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophile.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

Coupling reactions: Palladium catalysts are commonly used, along with bases such as potassium carbonate, in solvents like toluene or ethanol.

Major Products Formed

Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

Hydrolysis: The major product is the corresponding sulfonic acid.

Coupling reactions: The major products are biaryl compounds.

Scientific Research Applications

2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride has several applications in scientific research:

Organic synthesis: It is used as a building block for the synthesis of more complex molecules.

Medicinal chemistry: It is employed in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.

Biological studies: The compound is used in the modification of biomolecules to study their functions and interactions.

Industrial applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis and medicinal chemistry to modify molecules and create new compounds with desired properties.

Comparison with Similar Compounds

Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituent |

|---|---|---|---|---|

| 2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride | C₇H₁₃ClO₄S | 212.09 | 579475-81-3 | Oxan-4-yloxy (tetrahydropyran) |

| 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride | C₅H₁₁ClO₄S | 202.6564 | 1215974-61-0 | Methoxyethoxy |

| 2-(3-Nitrophenyl)ethane-1-sulfonyl chloride | C₈H₈ClNO₄S | ~257.67 (calc.) | 1253739-20-6 | 3-Nitrophenyl |

| 3,3-Difluorocyclopentane-1-sulfonyl chloride | C₅H₇ClF₂O₂S | 204.62 | 1309433-75-7 | Difluorocyclopentane |

| 2-(Difluoromethoxy)-3-methylbenzene-1-sulfonyl chloride | C₈H₇ClF₂O₃S | Not provided | 2228304-49-0 | Difluoromethoxy + methylbenzene |

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 2-(3-nitrophenyl)ethane-1-sulfonyl chloride) enhance electrophilicity, accelerating reactions with nucleophiles. Conversely, electron-donating groups (e.g., methoxyethoxy in ’s compound) may reduce reactivity .

- Steric Hindrance : Bulky substituents like oxan-4-yloxy (tetrahydropyran) in 2-(oxan-4-yloxy)ethane-1-sulfonyl chloride can hinder nucleophilic attack, impacting reaction kinetics .

- Fluorinated Groups : Fluorine atoms (e.g., in 3,3-difluorocyclopentane-1-sulfonyl chloride) increase stability and lipophilicity, making such compounds valuable in medicinal chemistry .

Reactivity and Stability

- Hydrolysis Sensitivity : Sulfonyl chlorides are prone to hydrolysis, forming sulfonic acids. Compounds with electron-deficient aromatic rings (e.g., nitro-substituted) hydrolyze faster due to increased electrophilicity. Pyridine-containing derivatives like 2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride may exhibit moderate stability, as the pyridine ring can stabilize the intermediate via resonance .

- Thermal Stability: Fluorinated derivatives (e.g., 3,3-difluorocyclopentane-1-sulfonyl chloride) show enhanced thermal stability compared to non-fluorinated analogs, attributed to strong C–F bonds .

Biological Activity

2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride is an organic compound known for its potential biological activities and applications in medicinal chemistry. This compound features a pyridine ring and a sulfonyl chloride functional group, which contribute to its reactivity and ability to interact with various biological targets. The compound's chemical formula is C₉H₁₀ClN₁O₂S, and it has a molecular weight of approximately 203.66 g/mol.

The biological activity of this compound primarily stems from its capability to form covalent bonds with proteins and other biomolecules. Such interactions can lead to modifications that affect the function of these biomolecules, potentially offering therapeutic benefits. Similar compounds have demonstrated various biological activities, including antimicrobial, antiviral, and anticancer properties .

Biological Activity Overview

Research indicates that compounds related to this compound exhibit significant biological activities:

- Antimicrobial Activity : Several studies have reported that pyridine derivatives possess potent antimicrobial properties against bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these compounds range from 2.18 to 3.08 μM, indicating strong efficacy compared to standard antibiotics .

- Antiviral Activity : Pyridine compounds have also been explored for their antiviral potential. For example, certain derivatives have shown promising results against HIV and other viruses, with IC₅₀ values in the low micromolar range .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Pyridin-2-yloxy)ethane-1-sulfonyl chloride | Similar pyridine structure but different substitution | May exhibit different biological activities due to structural variations |

| 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride | Contains a propan-2-yloxy group | Enhanced lipophilicity may lead to different interaction profiles |

| 4-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride | Different position of the pyridine substitution | Variations in reactivity and biological activity compared to 3-position substitution |

Case Studies

In a notable study, researchers synthesized various pyridine-based sulfonamides, including derivatives of this compound. These derivatives were evaluated for their antimicrobial activities against a panel of bacterial strains. The results indicated that modifications in the pyridine ring significantly influenced the antimicrobial potency, with some derivatives outperforming established antibiotics .

Another investigation focused on the antiviral properties of sulfonamide derivatives, revealing that specific substitutions on the pyridine ring enhanced their efficacy against viral targets. The study highlighted the importance of structural optimization in developing effective antiviral agents from this class of compounds .

Q & A

Q. Basic vs. Advanced Differentiation

- Basic : Focus on synthesis, characterization, and stability (Q1–Q3).

- Advanced : Delve into reaction mechanisms, substituent effects, and biological profiling (Q4–Q7).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.